molecular formula C15H18N6O6S B13774946 N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide CAS No. 63467-10-7

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide

Cat. No.: B13774946
CAS No.: 63467-10-7
M. Wt: 410.4 g/mol
InChI Key: JISSCSLVNOPLGN-UHFFFAOYSA-N
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Description

The compound N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide is a structurally complex molecule featuring a thiazole ring substituted with a nitro group, an azo (-N=N-) linkage, a dihydroxypropyl amino group, and an acetamide moiety.

Properties

CAS No.

63467-10-7

Molecular Formula

C15H18N6O6S

Molecular Weight

410.4 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylamino)-2-methoxy-6-[(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C15H18N6O6S/c1-8(23)18-13-10(19-20-15-17-6-12(28-15)21(25)26)3-4-11(14(13)27-2)16-5-9(24)7-22/h3-4,6,9,16,22,24H,5,7H2,1-2H3,(H,18,23)

InChI Key

JISSCSLVNOPLGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1OC)NCC(CO)O)N=NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide typically involves multiple steps, including the formation of the azo linkage and the introduction of the nitrothiazole group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the azo linkage.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield different oxygenated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly its antimicrobial and anticancer properties, is ongoing.

    Industry: It finds applications in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-yl)azo]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrothiazole group is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The azo linkage can also play a role in the compound’s activity by facilitating electron transfer processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural features of the compound and their analogs are compared below:

Compound Key Features Applications Key Differences
Target Compound Thiazole (nitro), azo, dihydroxypropyl amino, acetamide Likely hair dye (azo-based); potential coordination chemistry Reference compound for comparison.
HCORANGE NO.3 (CAS 95576-89-9) Dihydroxypropyl amino, nitro, aromatic amine Hair dye Lacks azo and thiazole groups; uses nitro-aromatic amine for color.
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide Thiazole, acetamide, diphenyl groups Ligand in coordination chemistry; structural analog to penicillin derivatives No nitro or azo groups; simpler thiazole substitution.
1-Chloro-3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propan-2-ol (CAS 70865-21-3) Nitro-thiazole azo, chloro, ethyl amino Presumed dye or coordination agent Chloro substituent instead of dihydroxypropyl; altered solubility/reactivity.
(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide (CAS 907972-45-6) Benzo-thiazole, acetamide Unspecified (possibly pharmaceutical) Fused benzene-thiazole system; lacks nitro and azo groups.

Hydrogen Bonding and Crystallographic Behavior

The target compound’s dihydroxypropyl and acetamide groups enable hydrogen bonding, influencing crystal packing and solubility. Similar patterns are observed in 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, where N–H···N hydrogen bonds form R₂²(8) ring motifs .

Reactivity and Functional Transformations

The dihydroxypropyl group in the target compound may undergo oxidation to form cyclic amides or ketones, as seen in related diols (e.g., 4,5-dihydroxy-2-methyl-N-phenylpentanamide) . This contrasts with CAS 70865-21-3 , where the chloro group may favor nucleophilic substitution over oxidation .

Biological Activity

N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a methoxy group, a thiazole moiety, and a dihydroxypropyl amino group. Its molecular formula is C18H22N4O5SC_{18}H_{22}N_4O_5S with a molecular weight of 422.46 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

PropertyValue
Molecular FormulaC18H22N4O5S
Molecular Weight422.46 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For example, certain derivatives showed potent inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.

In a study involving various synthesized compounds, several derivatives displayed IC50 values ranging from 1.1 μM to 4.24 μM against different cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The compound's ability to inhibit TS suggests it could disrupt the proliferation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests indicated that it exhibits significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although further studies are needed to elucidate the exact pathways involved .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer effects of related compounds demonstrated that one derivative had an IC50 value of 2.6 μM against HCT-116 cells, outperforming standard chemotherapeutics like doxorubicin . This highlights the potential of this compound as a lead compound in drug development.
  • Case Study on Antimicrobial Activity : Another study tested various derivatives against S. aureus, revealing that certain modifications enhanced antimicrobial efficacy significantly compared to controls .

The biological activity of this compound can be attributed to its structural features:

  • Thiazole Ring : Known for its role in biological activity, this moiety may interact with specific enzymes or receptors involved in cell signaling pathways.
  • Dihydroxypropyl Group : This group may enhance solubility and bioavailability, facilitating cellular uptake.

Computational studies have supported these findings by modeling interactions between the compound and target proteins involved in cancer progression and microbial resistance .

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